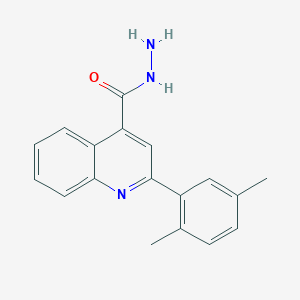

2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide

Description

2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide (CAS: 351000-24-3) is a quinoline-based carbohydrazide derivative featuring a 2,5-dimethylphenyl substituent at the quinoline core’s 2-position. The compound’s structure combines a planar quinoline scaffold with a lipophilic 2,5-dimethylphenyl group, which is hypothesized to enhance its bioavailability and target-binding affinity. Such derivatives are often explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11-7-8-12(2)14(9-11)17-10-15(18(22)21-19)13-5-3-4-6-16(13)20-17/h3-10H,19H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAJVJBXEXSPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction remains the most widely employed method for constructing the quinoline core of 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide. This two-step protocol involves:

Step 1: Formation of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic Acid

Isatin reacts with 2,5-dimethylacetophenone in refluxing ethanol under basic conditions (typically NaOH or KOH) to yield 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid. The reaction proceeds via a condensation mechanism, with the acetophenone derivative providing the aryl substituent at the quinoline C2 position.

Step 2: Esterification and Hydrazide Formation

The carboxylic acid intermediate undergoes esterification with absolute ethanol and concentrated sulfuric acid as a catalyst, producing ethyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate. Subsequent treatment with hydrazine hydrate in boiling ethanol replaces the ester group with a carbohydrazide moiety, yielding the target compound.

Optimization Parameters

Polyphosphoric Acid (PPA)-Mediated Cyclization

An alternative approach described in patent literature utilizes polyphosphoric acid (PPA) to cyclize aryl malonic acid amide esters into 2,4-dihydroxyquinoline intermediates, which can be functionalized to yield the target carbohydrazide.

Key Reaction Sequence

-

Malonic Acid Amide Ester Preparation :

(2,5-Dimethylphenyl)malonic acid amide ester is synthesized from the corresponding aniline derivative and malonic acid derivatives. -

Cyclization :

The ester undergoes PPA-mediated cyclization at 130°C for 2 hours, forming 7,8-dimethyl-2,4-dihydroxyquinoline. -

Functionalization :

The dihydroxyquinoline intermediate is converted to the carbohydrazide through sequential chlorination and nucleophilic substitution with hydrazine.

Advantages

Comparative Analysis of Synthetic Methods

The Pfitzinger method offers simplicity and readily available starting materials but suffers from moderate yields due to competing side reactions during esterification. In contrast, the PPA route provides higher overall yields but requires stringent temperature control and specialized handling of corrosive reagents.

Spectroscopic Characterization Data

Critical analytical data for this compound include:

-

N-H Stretch : 3263–3431 cm⁻¹ (hydrazide NH)

-

C=O Stretch : 1645–1681 cm⁻¹ (carbonyl group)

-

Aromatic C-H : 3055–3089 cm⁻¹

-

δ 2.35 (s, 6H, CH₃ groups)

-

δ 7.20–8.50 (m, 9H, aromatic protons)

-

δ 10.12 (s, 1H, NH hydrazide)

-

167.8 ppm (C=O)

-

148.2–125.4 ppm (aromatic carbons)

-

21.3 ppm (CH₃ groups)

Industrial-Scale Production Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline ring.

Reduction: Reduced forms of the carbohydrazide moiety.

Substitution: Substituted derivatives with various functional groups replacing the hydrazide moiety.

Scientific Research Applications

Pharmacological Activities

Quinoline derivatives, including 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide, have been extensively studied for their biological activities. The following pharmacological properties have been associated with this compound:

- Anticancer Activity : Quinoline derivatives are known for their anticancer properties. Research indicates that compounds with the quinoline structure can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on related quinoline derivatives have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells .

- Antimicrobial Properties : The compound exhibits potential antibacterial activity. Quinoline derivatives have been reported to show effectiveness against Gram-positive bacteria and drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The structural modifications in quinoline derivatives can enhance their antibacterial efficacy.

- Antifungal Activity : Similar to its antibacterial properties, quinoline derivatives have also demonstrated antifungal activities against various strains of fungi. This includes effectiveness against drug-resistant Candida species .

Case Studies and Research Findings

Several studies have explored the applications of quinoline derivatives, providing insights into their therapeutic potential:

Case Study 1: Anticancer Activity

A study focusing on novel quinoline-acrylamide hybrids demonstrated that certain derivatives exhibited significant cytotoxic effects against MCF-7 cells. The mechanism involved the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, leading to cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Research investigating the antibacterial properties of related quinoline compounds revealed that modifications to the phenyl group could enhance activity against resistant bacterial strains. Compounds were tested against various pathogens, showing promising results that suggest further exploration for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds to this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Bromine substitution on phenyl group | Investigated for antimicrobial properties |

| 2-(Phenyl)quinoline-4-carbohydrazide | Simple phenyl substitution | Studied for anticancer activity |

| 2-(Naphthalen-1-yl)quinoline-4-carbohydrazide | Naphthalene substitution | Exhibits enhanced binding affinity to DNA |

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with active sites, while the quinoline ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Quinoline-Based Analogues

- 2-(2,4-Dimethylphenyl)quinoline-4-carbohydrazide (CAS: 524934-05-2) and 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide (CAS: 524928-40-3) differ in methyl group positions.

- 2-(1-Benzofuran-2-yl)quinoline-4-carbohydrazide derivatives () show synthetic feasibility (yields 72–80%) but lack reported biological data. The benzofuran substituent introduces heterocyclic diversity, which could modulate solubility or target specificity .

Key Structural and Functional Differences

Mechanistic Insights

- Lipophilicity and Electronic Effects: The 2,5-dimethylphenyl group in this compound increases lipophilicity, promoting membrane penetration. Its electron-withdrawing methyl groups may stabilize charge-transfer interactions in biological systems, as seen in PET inhibitors () and anticancer agents ().

- Hydrazide Functionality: The carbohydrazide moiety can act as a hydrogen bond donor/acceptor, enhancing interactions with proteins or nucleic acids. This feature is shared with derivatives like 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide, though their specific targets may differ .

Biological Activity

2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a quinoline core substituted with a 2,5-dimethylphenyl group and a carbohydrazide moiety, with the molecular formula C₁₈H₁₇N₃O and a molecular weight of 291.35 g/mol. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Synthesis

The synthesis of this compound can be achieved through various methods such as hydrazinolysis of corresponding carboxylic acids or direct reactions with hydrazine derivatives. This flexibility in synthesis allows for the exploration of different structural modifications to enhance biological activity.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound this compound is hypothesized to exhibit significant antimicrobial activity due to its structural similarities with other quinoline compounds that have shown effectiveness against various pathogens.

- Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of related quinoline derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . Although specific data on this compound is limited, its structural analogs have shown promising results.

| Compound | Target Pathogen | Activity |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | S. aureus | Significant |

| 2-(Phenyl)quinoline-4-carbohydrazide | E. coli | Moderate |

| 2-(Naphthalen-1-yl)quinoline-4-carbohydrazide | MRSA | Enhanced |

Anticancer Activity

The anticancer potential of quinoline derivatives has been documented, with several studies indicating their ability to inhibit cancer cell proliferation. For example, quinoline compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines, including H460 and MKN-45 .

- Research Findings

A review highlighted that certain quinoline derivatives displayed IC50 values in the nanomolar range against cancer cell lines, suggesting that modifications in the structure can lead to enhanced anticancer activity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| H460 | Quinoline Derivative A | <10 |

| MKN-45 | Quinoline Derivative B | <15 |

| A549 | Quinoline Derivative C | >20 |

Antiviral Activity

Some quinoline derivatives have been evaluated for their antiviral properties. For instance, compounds were tested against dengue virus serotype 2 (DENV2), showing significant inhibitory effects at low concentrations . While specific data on this compound is not available, the antiviral potential of structurally related compounds suggests a need for further investigation.

The biological activity of quinolines is often attributed to their ability to interact with DNA and inhibit critical enzymes involved in DNA replication. For example, quinolines act as DNA gyrase inhibitors, which are crucial for bacterial DNA replication and recombination . Understanding the mechanism of action for this compound will require targeted pharmacological studies.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide?

The compound can be synthesized via condensation reactions between quinoline-4-carboxylic acid hydrazide and substituted benzaldehydes. A modified method involves refluxing 2-(furan-2-yl)quinoline-4-carbohydrazide with 2,5-dimethylbenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by purification via recrystallization or column chromatography . Structural confirmation requires FT-IR (to identify C=O and N-H stretches) and NMR spectroscopy (to verify substitution patterns).

Q. How can spectroscopic methods confirm the structure of this compound?

- FT-IR : Key peaks include the carbonyl stretch (C=O) at ~1650–1680 cm⁻¹ and the hydrazide N-H stretch at ~3200–3300 cm⁻¹ .

- ¹H/¹³C NMR : The quinoline protons (e.g., H-3 and H-5) appear as distinct signals in δ 7.5–9.0 ppm, while the 2,5-dimethylphenyl group shows aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₁₉H₁₇N₃O), confirming purity .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to measure IC₅₀ values. Derivatives with electron-donating groups (e.g., methyl) on the phenyl ring often enhance activity .

- Anticancer Screening : Test against MCF-7 (breast cancer) cells via MTT assays. Compare results to reference drugs like Doxorubicin, noting IC₅₀ values <1 µM/L for potent analogs .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Validate results using orthogonal methods:

- Dose-Response Curves : Perform triplicate experiments with standardized cell passages.

- Computational Modeling : Use molecular docking to assess binding affinity to targets like topoisomerase II or antioxidant enzymes .

- Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. What crystallographic strategies resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is optimal:

- Data Collection : Use high-resolution synchrotron radiation for small-molecule crystals.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For twinned crystals, use SHELXD for initial phasing .

- Validation : Cross-check with DFT-optimized geometries to address disorder or thermal motion artifacts .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Core Modifications : Introduce substituents at the quinoline C-2 or phenyl ring (e.g., halogens, methoxy) to alter lipophilicity (logP) and electronic effects.

- Bioisosteric Replacement : Replace the hydrazide group with thiosemicarbazide (as in Triapine analogs) to enhance metal-chelating properties .

- In Silico Screening : Use QSAR models to predict ADMET profiles and prioritize synthesis targets .

Q. What mechanisms explain the antioxidant activity of this compound?

The hydrazide moiety acts as a radical scavenger via hydrogen atom transfer (HAT):

- Electron Paramagnetic Resonance (EPR) : Detect quenching of O₂•⁻ and OH• radicals.

- Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in MCF-7 cells to quantify reactive oxygen species (ROS) suppression .

Q. How to address discrepancies in crystallographic data interpretation?

- Twinned Data : Use SHELXE for iterative phasing and density modification in cases of pseudo-merohedral twinning .

- Disordered Solvents : Apply SQUEEZE (in PLATON) to model solvent-accessible voids and refine occupancy factors.

- Validation Tools : Check R-factor convergence (R1 < 5%) and match simulated/powder XRD patterns to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.